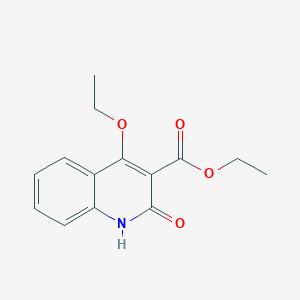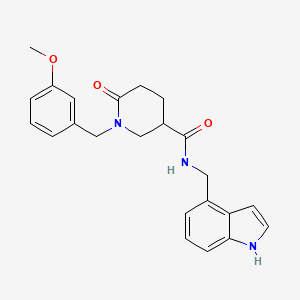![molecular formula C13H13NO3 B6082932 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6082932.png)
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as HPPH, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of light and a photosensitizer to selectively destroy cancer cells. HPPH has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
Upon exposure to light, 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione undergoes a photochemical reaction that generates reactive oxygen species (ROS). These ROS can damage cellular components, leading to cell death. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to accumulate preferentially in cancer cells, making it a promising candidate for selective cancer cell destruction.
Biochemical and Physiological Effects:
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells upon exposure to light. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which can help to slow tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages for use in lab experiments. It is a highly selective photosensitizer, meaning it can selectively target cancer cells while sparing healthy cells. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione also has a long half-life, which allows for extended imaging and treatment windows. However, 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has limitations such as its hydrophobic nature, which can make it difficult to deliver to tumors.
Zukünftige Richtungen
Future research on 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione could focus on improving its delivery to tumors, such as through the use of nanoparticles or other drug delivery systems. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione could also be evaluated in combination with other therapies, such as immunotherapy, to enhance its anticancer effects. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in humans.
Synthesemethoden
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be synthesized through a multistep process starting with 3-nitrobenzaldehyde. The nitro group is reduced to an amine, which is then coupled with 2-hydroxyethylamine to form the intermediate product. This intermediate is then cyclized to form 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its use in PDT. In preclinical studies, 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has shown selective uptake by cancer cells and efficient phototoxicity upon exposure to light. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been evaluated for its use in combination with other therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(14-6-7-15)11-12(16)9-4-2-3-5-10(9)13(11)17/h2-5,15-16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVBUJMLTDMTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCO)C1=C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6082868.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6082877.png)
![1-(cyclopropylmethyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6082881.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)

![1-cyclopentyl-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6082926.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6082941.png)
![1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6082945.png)

![4-(2-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6082954.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6082964.png)
![5-(difluoromethyl)-3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6082967.png)